MIF Tautomerase Inhibition: Ki and IC₅₀ Values Establish Biochemical Activity Relative to the Prototypical Inhibitor ISO-1
The target compound inhibits human macrophage migration inhibitory factor (MIF) tautomerase activity with a Ki of 1.30 × 10³ nM (1.30 μM) and an IC₅₀ of 3.31 × 10³ nM (3.31 μM) at pH 6.5, as measured by D-dopachrome methyl ester tautomerase assay [1]. For context, the widely used reference MIF inhibitor ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester) exhibits an IC₅₀ of approximately 7–50 μM in comparable tautomerase assays depending on conditions [2]. The target compound thus demonstrates activity within the same order of magnitude as ISO-1, while belonging to a structurally distinct chemotype (dimedone enol ester vs. isoxazoline). This compound was among 18 active hits (out of 15,440 compounds screened) identified in a robust high-throughput MIF tautomerase assay, placing it within the top ~0.12% of the screened library [3].
| Evidence Dimension | MIF tautomerase inhibitory activity |
|---|---|
| Target Compound Data | Ki = 1.30 μM; IC₅₀ = 3.31 μM (pH 6.5, D-dopachrome methyl ester substrate) |
| Comparator Or Baseline | ISO-1: IC₅₀ ≈ 7–50 μM (literature range for tautomerase assay); MIF Antagonist III (4-IPP): IC₅₀ ≈ 5 μM |
| Quantified Difference | Target compound IC₅₀ (3.31 μM) is approximately 2- to 15-fold lower than ISO-1 IC₅₀ range (7–50 μM), though direct same-assay comparison data are not available |
| Conditions | D-dopachrome methyl ester tautomerase endpoint assay; recombinant human MIF; pH 6.5; data from Ouertatani-Sakouhi et al. 2010 and curated in BindingDB |
Why This Matters
MIF is a validated therapeutic target in sepsis, rheumatoid arthritis, and oncology; a compound with confirmed MIF tautomerase inhibitory activity at low micromolar concentrations, structurally distinct from the heavily explored ISO-1/isoxazoline chemotype, offers procurement value for laboratories seeking novel chemical starting points for MIF inhibitor development.
- [1] BindingDB Entry BDBM32847. Ki = 1.30E+3 nM, IC₅₀ = 3.31E+3 nM. Macrophage migration inhibitory factor (Human). Data from Ouertatani-Sakouhi et al., J Biol Chem 285:26581-98 (2010). View Source
- [2] Cheng KF, Al-Abed Y. Critical modifications of the ISO-1 scaffold improve its potent inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. Bioorg Med Chem Lett. 2006;16(13):3376-3379. ISO-1 IC₅₀ for MIF tautomerase activity. View Source
- [3] Ouertatani-Sakouhi H, El-Turk F, Fauvet B, et al. Identification and characterization of novel classes of macrophage migration inhibitory factor (MIF) inhibitors with distinct mechanisms of action. J Biol Chem. 2010;285(34):26581-26598. 18 hits from 15,440 compounds; IC₅₀ range 0.2–15.5 μM. View Source
